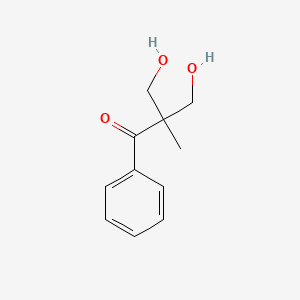
3-Hydroxy-2-(hydroxymethyl)-2-methyl-1-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2-(hydroxymethyl)-2-methyl-1-phenylpropan-1-one is an organic compound with a complex structure that includes hydroxyl, methyl, and phenyl groups
Métodos De Preparación
The synthesis of 3-Hydroxy-2-(hydroxymethyl)-2-methyl-1-phenylpropan-1-one can be achieved through several routes. One common method involves the reaction of 2,2-bis(hydroxymethyl)propanoic acid with benzyl bromide . This reaction typically occurs in the presence of a base such as sodium hydroxide, and the product is purified through recrystallization or distillation.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Análisis De Reacciones Químicas
3-Hydroxy-2-(hydroxymethyl)-2-methyl-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups through reactions with halides or other nucleophiles. For example, reacting with acetyl chloride can yield esters.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride produces alcohols.
Aplicaciones Científicas De Investigación
3-Hydroxy-2-(hydroxymethyl)-2-methyl-1-phenylpropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. Researchers investigate its interactions with biological molecules to understand its effects on cellular processes.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of polymers and resins. Its chemical properties make it suitable for creating materials with specific characteristics, such as enhanced durability or flexibility.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-2-(hydroxymethyl)-2-methyl-1-phenylpropan-1-one involves its interaction with various molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with proteins and enzymes, potentially altering their activity. Additionally, the phenyl group may interact with hydrophobic regions of biological molecules, influencing their function.
The pathways involved in the compound’s effects depend on its specific application. For example, in antimicrobial research, the compound may disrupt bacterial cell membranes, leading to cell death. In antioxidant studies, it may neutralize free radicals, preventing cellular damage.
Comparación Con Compuestos Similares
3-Hydroxy-2-(hydroxymethyl)-2-methyl-1-phenylpropan-1-one can be compared with other similar compounds, such as:
2-Hydroxy-2-methyl-1-phenylpropan-1-one: This compound lacks the additional hydroxymethyl group, which may affect its reactivity and applications.
3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid: This compound has a carboxylic acid group instead of a phenyl group, leading to different chemical properties and uses.
2,2-Bis(hydroxymethyl)propanoic acid: This compound is a precursor in the synthesis of this compound and has different applications due to its simpler structure.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and diverse applications.
Propiedades
Número CAS |
15121-81-0 |
|---|---|
Fórmula molecular |
C11H14O3 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
3-hydroxy-2-(hydroxymethyl)-2-methyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C11H14O3/c1-11(7-12,8-13)10(14)9-5-3-2-4-6-9/h2-6,12-13H,7-8H2,1H3 |
Clave InChI |
XCRYELYGNRRKHN-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)(CO)C(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


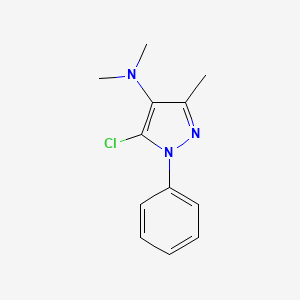

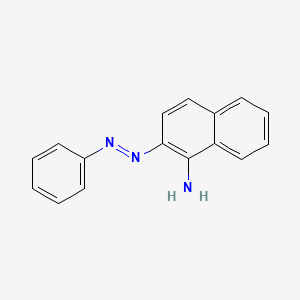
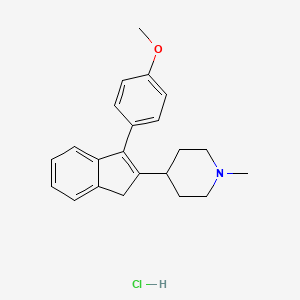
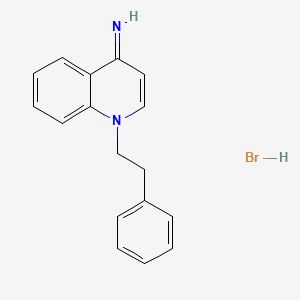
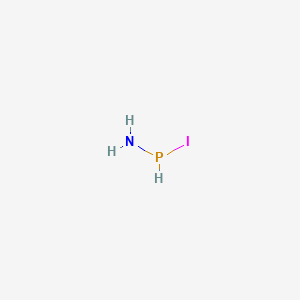
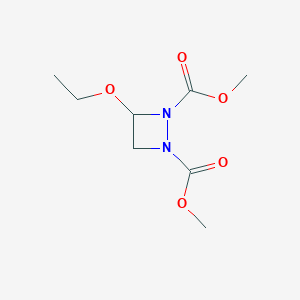
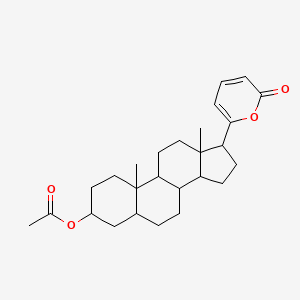
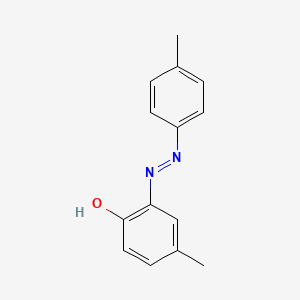

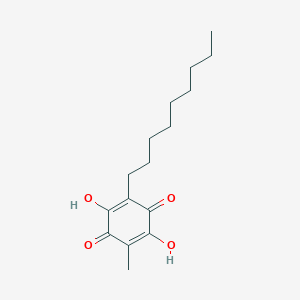
![Piperazine, 1,4-bis[2-(ethenylsulfonyl)ethyl]-](/img/structure/B14704516.png)

![Bis[4-(hexyloxy)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14704528.png)
